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molecular formula C8H6BrFO2 B1592058 Methyl 3-bromo-5-fluorobenzoate CAS No. 334792-52-8

Methyl 3-bromo-5-fluorobenzoate

Cat. No. B1592058
M. Wt: 233.03 g/mol
InChI Key: JERAACCIOWRRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660753B2

Procedure details

To the solution of Methyl-3-bromo-5-fluorobenzoate (1.97 g, 8.44 mmol) in toluene (40 ml) added Pyridine-3-boronic acid-1,3-propanediol ester (1.79 g, 7.63 mmol), potassium carbonate (11.66 g, 84.4 mmol) and tetrakis(triphenylphoshine)palladium (0) (0.49, 0.42 mmol), sequentially. The resulting brownish yellow reaction mixture was heated at 120° C. under argon overnight. The reaction mixture was cooled to room temperature, filtered through a pad of celite and concentrated in-vacuo. The residue was purified on silica gel using 1% methanol in dichloromethane to isolate the title compound (0.92 g, 47%) as a yellow solid.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
11.66 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine)palladium (0)
Quantity
0.42 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6](Br)[CH:5]=1.B1([C:19]2[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=2)OCCCO1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[F:10][C:8]1[CH:9]=[C:4]([CH:5]=[C:6]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:7]=1)[C:3]([OH:2])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)F)Br)=O
Name
Quantity
1.79 g
Type
reactant
Smiles
B1(OCCCO1)C2=CN=CC=C2
Name
Quantity
11.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis(triphenylphoshine)palladium (0)
Quantity
0.42 mmol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using 1% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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